N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxine ring, an oxazolidine ring, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the benzodioxine and oxazolidine rings, followed by sulfonylation and amidation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions and metabolic pathways.
Medicine: The compound could be explored for its therapeutic potential, including its ability to modulate biological targets and pathways.
Industry: It may find applications in the development of new materials, catalysts, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as metabolism, gene expression, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with benzodioxine, oxazolidine, or methoxyphenyl groups, such as:
Uniqueness
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to its combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for studying diverse chemical reactions and exploring new applications in various scientific fields.
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O8S/c1-30-16-4-2-15(3-5-16)13-23-21(26)22(27)24-14-20-25(8-9-33-20)34(28,29)17-6-7-18-19(12-17)32-11-10-31-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBUSGJHMLUDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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